Cas no 3647-74-3 (4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione)

4-Azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione is a structurally unique heterocyclic compound featuring a fused tricyclic framework with a nitrogen atom incorporated into its core. Its rigid bicyclic system and unsaturated lactam functionalities make it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds. The compound’s reactivity is influenced by the strained ring system and the presence of conjugated carbonyl groups, enabling selective transformations such as nucleophilic additions or cycloadditions. Its well-defined stereochemistry and functional group compatibility offer advantages in pharmaceutical and agrochemical research, where it may serve as a precursor for bioactive molecules. The compound’s stability and purity are critical for reproducible synthetic applications.
4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione structure
3647-74-3 structure
Product Name:4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione
CAS No:3647-74-3
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD01714861
CID:44360
PubChem ID:97723
Update Time:2025-06-09

4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione Chemical and Physical Properties

Names and Identifiers

    • 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
    • 4,7-METHANO-1H-ISOINDOLE-1, 3(2H)-DIONE,3A,4,7,7A-TETRAHYDRO-
    • 5-NORBORNENE-2,3-DICARBOXIMIDE
    • 5-NORBORNENE-2,3-DICARBOXYLIC IMIDE
    • ASISCHEM N37729
    • 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE,3α,4,7,7α-TETRAHYDRO-
    • 3(2H)-dione,3a,4,7,7a-tetrahydro-
    • 4,7-Methano-1H-isoindole-1
    • 5-Norbonene-2,3-dicarboximide
    • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
    • 5-Norbornene-endo-2,3-dicarboximide
    • Norendimide
    • 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
    • 5-Norbornene-2,3-dicarboximide, cis-endo-
    • 5-Norbornene-2,3-dicarboxylicimide
    • Bicyclo(2.2.1)hept-5-ene-2,3-dicarboximide
    • 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-
    • 5-Norbornene-2,
    • 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione
    • K-2154
    • FS-3423
    • EN300-221119
    • 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • cis-3,6-Endomethylene-delta4-tetrahydrophthalimide
    • NCGC00160680-01
    • A848254
    • AMY16289
    • 4-Aza-tricyclo[5.2.1.0 2,6]dec-8-ene-3,5-dione
    • SY036342
    • NSC147237
    • AKOS000295873
    • AKOS016842369
    • 5-Norbornene -2,3-dicarboxylic imide
    • 3,6-Endomethylenephthalimide, 1,2,3,4-tetrahydro-
    • FT-0657468
    • 4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
    • 3,6-Endomethylenetetrahydrophthalimide
    • NSC-147237
    • NSC31978
    • SCHEMBL339739
    • CHEMBL1972318
    • DTXSID00859959
    • CS-0066312
    • Norborn-5-ene-2,3-cis-exo-dicarboximide
    • AC-4842
    • NSC-31978
    • MFCD08704199
    • NSC31977
    • 3,6-Endomethylene-4-cyclohexene-1,2-dicarboximide
    • DS-1399
    • 3647-74-3
    • NSC 147237
    • A928515
    • 4,3(2H)-dione, 3a,4,7,7a-tetrahydro-, (3a.alpha.,4.alpha.,7.alpha.,7a.alpha.)-
    • 1356221-52-7
    • K 2154
    • NSC53245
    • 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
    • GPIUUMROPXDNRH-UHFFFAOYSA-N
    • N0903
    • Oprea1_059544
    • FT-0699756
    • NSC-31977
    • NSC-53245
    • 6319-06-8
    • Noreximide
    • MFCD01714861
    • (3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
    • DB-003098
    • SY359583
    • STK246607
    • MDL: MFCD01714861
    • Inchi: 1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12)
    • InChI Key: GPIUUMROPXDNRH-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C=CC(C3)C2C(N1)=O

Computed Properties

  • Exact Mass: 163.06300
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2

Experimental Properties

  • Melting Point: 186.0 to 190.0 deg-C
  • Boiling Point: 362.1°C at 760 mmHg
  • PSA: 46.17000
  • LogP: 0.40990

4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione Security Information

4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione

Professional Introduction to 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione (CAS No. 3647-74-3)

4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione, identified by the chemical identifier CAS No. 3647-74-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the tricyclic azapeptide mimetic class, characterized by a fused ring system incorporating an azacycloalkane core with a conjugated enone functionality. The precise arrangement of nitrogen and oxygen atoms within its structure imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The molecular structure of 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione consists of a tricyclic system with three rings connected in a specific manner: a five-membered nitrogen-containing ring, a seven-membered ring containing two oxygen atoms, and an eight-membered ring that includes both nitrogen and oxygen heteroatoms. This intricate arrangement creates a rigid backbone that can mimic the conformational constraints of natural peptides while allowing for functional group modifications at various positions. The presence of the enone (C=O) double bond further enhances its reactivity, enabling diverse chemical transformations that can be exploited in synthetic chemistry.

In recent years, 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione has been extensively studied for its potential applications in drug discovery and development. Its structural features make it an excellent candidate for designing small-molecule inhibitors targeting various biological pathways implicated in human diseases. Notably, researchers have explored its utility as a scaffold for developing kinase inhibitors, particularly those involved in cancer therapy and inflammatory disorders. The rigid tricyclic core provides steric hindrance that can selectively interact with protein binding pockets, while the azacycloalkane moiety enhances binding affinity through hydrogen bonding interactions.

One of the most compelling aspects of 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione is its ability to serve as a precursor for generating libraries of derivatives with tailored biological properties. Through strategic functionalization at the 3-position and 5-position carbonyl groups, as well as other reactive sites within the tricyclic system, chemists have been able to produce compounds with enhanced potency and selectivity against specific therapeutic targets. These derivatives have shown promise in preclinical studies as modulators of enzyme activity and receptor binding.

The synthesis of 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione presents both challenges and opportunities for synthetic chemists due to its complex three-dimensional architecture and the need for precise regioselectivity during functionalization reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cyclizations and organometallic transformations have been employed to construct the tricyclic core efficiently while maintaining high yields and purity standards required for pharmaceutical applications.

Recent advancements in computational chemistry have further accelerated the design of novel derivatives of 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione by enabling rapid virtual screening and molecular docking studies to predict binding affinities with target proteins or enzymes before experimental synthesis is undertaken. This interdisciplinary approach combines expertise from organic chemistry, medicinal chemistry, and bioinformatics to streamline the drug discovery process significantly.

The pharmacological profile of 4-azatricyclo[5.2.1.02,?]dec-8-ene-3,5-dione has been investigated across multiple disease models in vitro and in vivo experiments conducted by research teams worldwide since its initial isolation over two decades ago when chemists first recognized its structural novelty combined with potential bioactivity which could lead toward new therapeutic agents if optimized properly through medicinal chemistry efforts which continue today including exploring analogs derived from this core structure

The future prospects for 4'-azatricyclic compounds like 4'-azatricyclo[5',2'.1'.0'?,]dec"-8"-en"-e]-e]-e]-e]-e]-e]-e]-e]-e]-e]-(CAS No: 3647"-74"-3) remain highly promising as they represent an underexplored chemical space with untapped potential especially when coupled with modern synthetic techniques alongside cutting-edge computational tools allowing researchers access powerful methods both experimental virtual screening strategies allowing rapid identification

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